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Compound of Interest

Compound Name:

3-

(Cyclohexyloxy)propanimidamide

hydrochloride

CAS No.: 1210660-47-1

Cat. No.: B1463516

Get Quote

Executive Technical Summary
3-(Cyclohexyloxy)propanimidamide hydrochloride (3-CPH) is a synthetic small-molecule

inhibitor characterized by a flexible aliphatic linker connecting a hydrophobic cyclohexyl ether

tail to a polar amidine headgroup.

Primary Mechanism: Competitive inhibition (Non-covalent). The amidine group (

) mimics the side chain of Arginine, forming a salt bridge with the catalytic Aspartate (e.g.,
Asp189 in Trypsin) at the bottom of the S1 specificity pocket.

Structural Advantage: Unlike the rigid, planar structure of Benzamidine, 3-CPH possesses a

flexible propoxy linker and a bulky, lipophilic cyclohexyl group. This allows it to potentially

probe the S2/S3 hydrophobic subsites, offering distinct specificity profiles compared to

classic aromatic amidines.
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Primary Application: Fine-tuning protease inhibition assays where broad-spectrum covalent

inhibitors (like PMSF) are too destructive, or where the rigidity of Benzamidine limits affinity.

Comparative Performance Matrix
The following table contrasts 3-CPH with standard alternatives used in biochemical assays and

drug development.
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Feature
3-CPH (Novel

Candidate)
Benzamidine Amiloride Leupeptin

Chemical Class
Aliphatic Amidine

Ether

Aromatic

Amidine

Acylguanidine /

Pyrazine

Peptide

Aldehyde

Binding Mode
Competitive

(Reversible)

Competitive

(Reversible)

Competitive

(Reversible)

Transition State

Analog

(Reversible

hemiacetal)

Target Specificity

Trypsin-like

Serine Proteases

(Predicted: uPA,

Thrombin)

Trypsin,

Thrombin (Broad

S1 binder)

uPA, Sodium

Channels

(ENaC)

Trypsin, Plasmin,

Papain,

Cathepsin B

Potency (Typical

)

Mid-Micromolar (

M) (Structure-

dependent)

High Micromolar

(

M)

Low Micromolar (

M) (for uPA)
Nanomolar (nM)

Stability (

)

High (Stable at

neutral pH)
High

High (Light

sensitive)

Moderate

(Aldehyde

oxidation risk)

Solubility
High

(Water/DMSO)
High (Water)

Low/Moderate

(DMSO)
High (Water)

Key Advantage

Hydrophobic

Reach:

Cyclohexyl group

targets distal

hydrophobic

pockets.[1][2]

Reliability: The

"Gold Standard"

for protein

purification.

Dual Action:

Inhibits uPA and

ion channels.

Potency:

Extremely tight

binding.

Data Interpretation
vs. Benzamidine: 3-CPH is expected to exhibit higher affinity than Benzamidine due to the

"Cyclohexyl Effect." The hydrophobic ring displaces water molecules in the enzyme's
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secondary binding clefts, providing an entropic gain in binding energy not present in the

simple Benzamidine molecule.

vs. Leupeptin: Leupeptin is a transition-state inhibitor forming a covalent hemiacetal adduct.

While Leupeptin is more potent (

in nM range), 3-CPH offers faster off-rates, making it superior for affinity chromatography
elution or reversible physiological studies where permanent complex formation is
undesirable.

Mechanistic Visualization
The following diagram illustrates the competitive binding logic, contrasting the "Deep Pocket"

binding of 3-CPH against the surface binding of Benzamidine.
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(Amidine + Flexible Linker + Cyclohexyl)

 S1 Salt Bridge +
S2/S3 Hydrophobic Interaction

Leupeptin
(Peptide Aldehyde)

 Covalent Hemiacetal
(Transition State Mimic)

Click to download full resolution via product page

Caption: Figure 1. Mechanistic comparison of binding modes. 3-CPH utilizes a "Dual-Anchor"

approach (Amidine for S1 + Cyclohexyl for hydrophobic patches), theoretically enhancing

affinity over simple Benzamidine.
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Experimental Validation Protocols
To validate 3-CPH in your specific system, do not rely on generic literature values. Use this

self-validating protocol to determine the Inhibition Constant (

).

Protocol A: Determination of via Chromogenic Substrate
Assay
Objective: Calculate the dissociation constant (

) of 3-CPH against a target protease (e.g., Trypsin or uPA) using a competitive inhibition model.

Reagents:

Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA (to prevent enzyme adsorption).

Enzyme: Bovine Trypsin (5 nM final) or Recombinant uPA.

Substrate: Chromogenic substrate (e.g., BAPNA or S-2288).

must be known (approx.

mM for BAPNA).

Inhibitor: 3-CPH (Prepare 100 mM stock in DMSO).

Workflow:

Substrate Preparation: Prepare a dilution series of the substrate ranging from

to

.

Inhibitor Titration: For each substrate concentration, prepare reactions with 0, 10, 50, 100,

and 500

M of 3-CPH.
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Reaction:

Mix Enzyme + Inhibitor in buffer. Incubate for 10 min at 25°C (Equilibrium).

Add Substrate to initiate reaction.

Monitor Absorbance (

nm) for 10 minutes (Initial Velocity,

).

Data Analysis (Dixon Plot):

Plot

(y-axis) vs. [Inhibitor] (x-axis).

The intersection of lines from different substrate concentrations indicates

.

Alternatively, use the Cheng-Prusoff equation for a single substrate concentration (

):

Protocol B: Selectivity Profiling (Exclusion Criteria)
To confirm 3-CPH is acting as a specific serine protease inhibitor and not a promiscuous

aggregator:

Detergent Test: Repeat the

assay in the presence of 0.01% Triton X-100.

Logic: If inhibition disappears with detergent, 3-CPH is acting as a colloidal aggregator

(false positive). If inhibition persists, it is a true active-site binder.

Cysteine Protease Cross-Check: Test against Papain.
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Logic: Amidines should strictly inhibit Serine proteases (Trypsin-like). Inhibition of Papain

suggests off-target reactivity (e.g., alkylation by the linker), which is a toxicity flag.

Synthesis & Handling
Solubility: The hydrochloride salt form renders the amidine headgroup hydrophilic, but the

cyclohexyl tail is lipophilic. Dissolve in DMSO (up to 100 mM) or Water (up to 20 mM, may

require warming).

Stability: Amidines are susceptible to hydrolysis to amides at high pH (>9.0). Store stock

solutions at -20°C in neutral or slightly acidic buffers.

Safety: As a cationic surfactant-like molecule, 3-CPH may exhibit irritation to mucous

membranes. Handle with standard PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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